Acetyl-amylin (8-37) (human) is a peptide fragment derived from the human amylin protein, which is a 37-amino acid hormone secreted by pancreatic beta cells alongside insulin. This specific fragment, acetylated at the N-terminus, serves as an antagonist to amylin, inhibiting its biological effects. The significance of Acetyl-amylin (8-37) lies in its potential applications in diabetes and metabolic disorder research, particularly in understanding glucose regulation and insulin secretion mechanisms.
Acetyl-amylin (8-37) is classified as a peptide antagonist of the amylin receptor. It is synthesized synthetically for research purposes, primarily through solid-phase peptide synthesis techniques. The compound is notable for its role in modulating the physiological actions of amylin, making it a subject of interest in studies related to metabolic health and diabetes management .
The synthesis of Acetyl-amylin (8-37) typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
Industrial production methods mirror laboratory synthesis but utilize automated synthesizers to enhance efficiency and scalability.
The molecular formula for Acetyl-amylin (8-37) is , with a molecular weight of approximately 3830.04 g/mol. The sequence of this peptide includes various amino acids that contribute to its structural characteristics and biological activity:
The acetylation at the N-terminal enhances its stability and bioactivity, allowing it to effectively interact with amylin receptors .
Acetyl-amylin (8-37) primarily undergoes peptide bond formation during its synthesis. The reactions involved include:
Under physiological conditions, acetyl-amylin (8-37) does not typically engage in oxidation or reduction reactions, focusing instead on its role as an antagonist at the receptor level .
Acetyl-amylin (8-37) functions as a specific antagonist to the amylin receptor, inhibiting the actions of endogenous amylin. Amylin normally regulates glucose metabolism by:
Acetyl-amylin (8-37) has diverse applications in scientific research:
These applications highlight its significance in understanding metabolic pathways and developing interventions for related disorders .
The discovery of amylin (islet amyloid polypeptide) traces back to 1901, when Eugene Opie first described hyaline deposits in pancreatic islets of diabetic patients [1] [9] [10]. These deposits were later identified as amyloid fibrils composed of a 37-amino acid peptide. However, it was not until 1987 that amylin’s structure was fully characterized as a hormone co-secreted with insulin from pancreatic β-cells [1] [9]. Early research revealed that human amylin aggregates into cytotoxic amyloid fibrils, whereas rodent amylin (differing at six residues) does not. This interspecies variation became pivotal for developing amylin receptor antagonists [8] [10].
Acetyl-amylin(8-37)(human) emerged as a rationally designed analog of native amylin. By truncating the N-terminal residues 1–7 and acetylating the Ala⁸ residue, researchers created a stable peptide that competitively inhibits amylin receptors without forming amyloid aggregates [5] [7]. Key milestones in its development include:
Table 1: Key Structural Modifications in Acetyl-Amylin(8-37)(Human)
Structural Feature | Native Amylin | Acetyl-Amylin(8-37) | Functional Impact |
---|---|---|---|
N-Terminus | Lys¹-Cys²-Asn³... | Acetyl-Ala⁸-Thr⁹-Gln¹⁰... | Prevents amyloid aggregation |
Amyloidogenic Region | Phe¹⁵-Leu¹⁶-Val¹⁷-His¹⁸... | Retained but non-aggregating | Maintains receptor binding |
C-Terminus | Amidated Tyr³⁷ | Amidated Tyr³⁷ | Preserves receptor affinity |
Disulfide Bridge | Cys²-Cys⁷ | Absent (residues 2–7 removed) | Eliminates oxidative instability |
This antagonist became a cornerstone for dissecting amylin’s physiological and pathological roles [5] [7].
Acetyl-amylin(8-37)(human) specifically targets heterodimeric amylin receptors, formed by calcitonin receptor (CTR) dimerization with receptor activity-modifying proteins (RAMPs 1–3) [4] [5]. These receptors are distributed in pancreatic islets, the area postrema, nucleus tractus solitarii, and hypothalamic regions governing energy homeostasis [3] [6].
Receptor Interaction Mechanisms
Table 2: Amylin Receptor Subtypes and Antagonist Affinity
Receptor Subtype | Composition | Agonist Preference | Acetyl-Amylin(8-37) Affinity |
---|---|---|---|
AMY₁ | Calcitonin receptor/RAMP1 | Amylin > CGRP | High (Kᵢ: 0.3–1 nM) |
AMY₂ | Calcitonin receptor/RAMP2 | Amylin ≈ Adrenomedullin | Moderate (Kᵢ: 10–30 nM) |
AMY₃ | Calcitonin receptor/RAMP3 | Amylin > Adrenomedullin | High (Kᵢ: 0.5–2 nM) |
Physiological and Research Applications
Table 3: Key Research Applications of Acetyl-Amylin(8-37)(Human)
Research Domain | Experimental Model | Key Findings |
---|---|---|
Glucose Homeostasis | Perfused rat pancreas | Blocked amylin-induced suppression of insulin secretion (≥90% inhibition at 1μM) |
Food Intake Regulation | Intracerebroventricular mouse infusion | Reversed amylin-induced satiety (food intake ↑ 40–60%) |
Alzheimer’s Pathology | Human neuronal cultures | Reduced amyloid-β toxicity by 70% via AMY3 receptor blockade |
Islet Amyloidosis | Human pancreatic β-cells | Prevented amyloid fibril-induced apoptosis (viability ↑ 80%) |
These applications underscore its utility in defining amylin’s contributions to metabolic and neurodegenerative disorders [2] [6] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5